molecular formula C19H28N2O4 B13659154 trans-Methyl 1-benzyl-4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate

trans-Methyl 1-benzyl-4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate

Cat. No.: B13659154
M. Wt: 348.4 g/mol
InChI Key: KSWAWCLGGIVDBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TRANS-METHYL 1-BENZYL-4-(BOC-AMINO)PIPERIDINE-3-CARBOXYLATE is a synthetic organic compound with the molecular formula C19H28N2O4 and a molecular weight of 348.44 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TRANS-METHYL 1-BENZYL-4-(BOC-AMINO)PIPERIDINE-3-CARBOXYLATE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

TRANS-METHYL 1-BENZYL-4-(BOC-AMINO)PIPERIDINE-3-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

TRANS-METHYL 1-BENZYL-4-(BOC-AMINO)PIPERIDINE-3-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of TRANS-METHYL 1-BENZYL-4-(BOC-AMINO)PIPERIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

TRANS-METHYL 1-BENZYL-4-(BOC-AMINO)PIPERIDINE-3-CARBOXYLATE is unique due to its specific combination of functional groups, which provide distinct reactivity and versatility in synthetic applications. Its ability to undergo various chemical reactions and its use in diverse research fields make it a valuable compound in both academic and industrial settings .

Properties

IUPAC Name

methyl 1-benzyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4/c1-19(2,3)25-18(23)20-16-10-11-21(13-15(16)17(22)24-4)12-14-8-6-5-7-9-14/h5-9,15-16H,10-13H2,1-4H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSWAWCLGGIVDBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1C(=O)OC)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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